molecular formula C11H7FO B011292 5-Fluoro-1-naphthaldehyde CAS No. 110931-86-7

5-Fluoro-1-naphthaldehyde

Cat. No.: B011292
CAS No.: 110931-86-7
M. Wt: 174.17 g/mol
InChI Key: JJFWJEXWKQDOJL-UHFFFAOYSA-N
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Description

5-Fluoro-1-naphthaldehyde is an organic compound with the molecular formula C11H7FO It is a derivative of naphthalene, where a fluorine atom is substituted at the fifth position and an aldehyde group is present at the first position

Scientific Research Applications

5-Fluoro-1-naphthaldehyde has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Fluoro-1-naphthaldehyde can be synthesized through several methods. One common method involves the reaction of 5-fluoronaphthalene-1-carbonitrile with diisobutylaluminium hydride in toluene. The reaction is typically carried out for 2 hours to achieve a high yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis from 5-fluoronaphthalene-1-carbonitrile is a scalable method that can be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-1-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: 5-Fluoro-1-naphthoic acid.

    Reduction: 5-Fluoro-1-naphthylmethanol.

    Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • 4-Fluoro-1-naphthaldehyde
  • 4-Fluoro-2-naphthaldehyde
  • 1-Fluoro-2-naphthaldehyde
  • 1-Fluoronaphthalene

Comparison: 5-Fluoro-1-naphthaldehyde is unique due to the position of the fluorine atom and the aldehyde group, which significantly influences its reactivity and chemical properties. Compared to its isomers, such as 4-fluoro-1-naphthaldehyde, it exhibits different reactivity patterns in nucleophilic aromatic substitution reactions, making it a valuable compound for specific synthetic applications .

Properties

IUPAC Name

5-fluoronaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFWJEXWKQDOJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50559497
Record name 5-Fluoronaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110931-86-7
Record name 5-Fluoronaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-1-naphthaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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